
Phenylmethyl 3-((methoxyphenoxyphosphinyl)oxy)-2-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylmethyl 3-((methoxyphenoxyphosphinyl)oxy)-2-butenoate is an organic compound with a complex structure that includes phenyl, methoxy, phenoxy, phosphinyl, and butenoate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenylmethyl 3-((methoxyphenoxyphosphinyl)oxy)-2-butenoate typically involves multi-step organic reactions. One common method includes the esterification of 3-hydroxy-2-butenoic acid with phenylmethanol in the presence of a catalyst. The resulting ester is then reacted with methoxyphenoxyphosphinyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Phenylmethyl 3-((methoxyphenoxyphosphinyl)oxy)-2-butenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: The phenyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Wissenschaftliche Forschungsanwendungen
Phenylmethyl 3-((methoxyphenoxyphosphinyl)oxy)-2-butenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenylmethyl 3-((methoxyphenoxyphosphinyl)oxy)-2-butenoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical reactions. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylmethyl 3-((ethoxyphenoxyphosphinyl)oxy)-2-butenoate
- Phenylmethyl 3-((methoxyphenoxyphosphinyl)oxy)-2-pentenoate
- Phenylmethyl 3-((methoxyphenoxyphosphinyl)oxy)-2-butanoate
Uniqueness
Phenylmethyl 3-((methoxyphenoxyphosphinyl)oxy)-2-butenoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
63992-58-5 |
|---|---|
Molekularformel |
C18H19O6P |
Molekulargewicht |
362.3 g/mol |
IUPAC-Name |
benzyl (Z)-3-[methoxy(phenoxy)phosphoryl]oxybut-2-enoate |
InChI |
InChI=1S/C18H19O6P/c1-15(13-18(19)22-14-16-9-5-3-6-10-16)23-25(20,21-2)24-17-11-7-4-8-12-17/h3-13H,14H2,1-2H3/b15-13- |
InChI-Schlüssel |
YIFJNSDHCQUDRS-SQFISAMPSA-N |
Isomerische SMILES |
C/C(=C/C(=O)OCC1=CC=CC=C1)/OP(=O)(OC)OC2=CC=CC=C2 |
Kanonische SMILES |
CC(=CC(=O)OCC1=CC=CC=C1)OP(=O)(OC)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


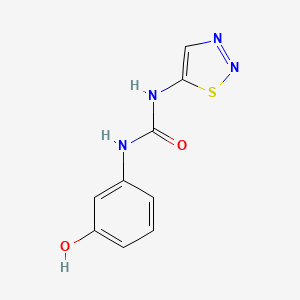
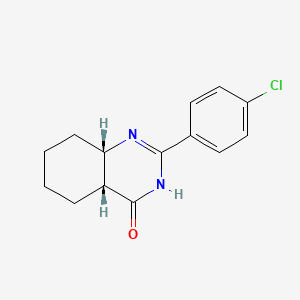
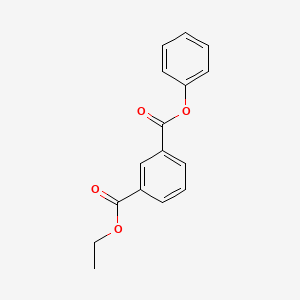

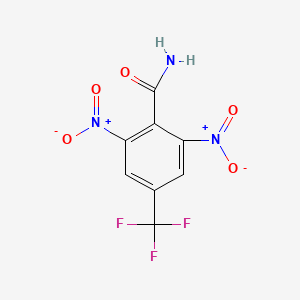

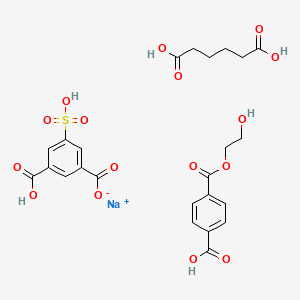


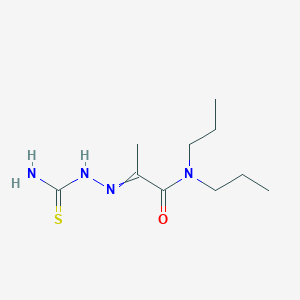
![4-[(3-Hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14487529.png)
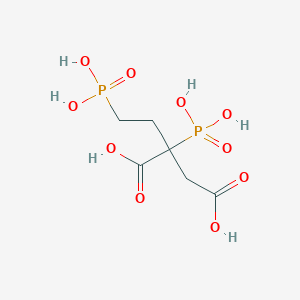
![[2-(Benzyloxy)-5-(chloroacetyl)phenyl]methyl acetate](/img/structure/B14487541.png)
![Silane, [(2,6-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14487545.png)
